molecular formula C4H11NNaO3P B13790127 Sodium;dimethylamino(ethoxy)phosphinate

Sodium;dimethylamino(ethoxy)phosphinate

Cat. No.: B13790127
M. Wt: 175.10 g/mol
InChI Key: GZRZCLQJGQOURA-UHFFFAOYSA-M
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Description

Sodium;dimethylamino(ethoxy)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinate group, which is known for its versatility in chemical reactions and its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;dimethylamino(ethoxy)phosphinate typically involves the reaction of dimethylaminoethanol with a phosphinic acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{(CH}_3\text{)_2NCH}_2\text{CH}_2\text{OH} + \text{R}_2\text{P(O)H} \rightarrow \text{(CH}_3\text{)_2NCH}_2\text{CH}_2\text{OP(O)R}_2 ]

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps such as crystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Sodium;dimethylamino(ethoxy)phosphinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under mild conditions.

Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Sodium;dimethylamino(ethoxy)phosphinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters and amides.

    Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of carboxylic acids.

    Medicine: Research is ongoing to explore its use as a prodrug for improving the bioavailability of therapeutic agents.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium;dimethylamino(ethoxy)phosphinate involves its ability to interact with various molecular targets through its phosphinate group. This group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The compound can also undergo hydrolysis to release active species that can participate in further chemical reactions.

Comparison with Similar Compounds

    Sodium hypophosphite: Used as a reducing agent in electroless plating.

    Dimethylaminoethyl chloride: Used in the synthesis of quaternary ammonium compounds.

    Ethyl phosphinate: Used as a flame retardant in polymers.

Uniqueness: Sodium;dimethylamino(ethoxy)phosphinate is unique due to its combination of a phosphinate group with a dimethylaminoethoxy moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C4H11NNaO3P

Molecular Weight

175.10 g/mol

IUPAC Name

sodium;dimethylamino(ethoxy)phosphinate

InChI

InChI=1S/C4H12NO3P.Na/c1-4-8-9(6,7)5(2)3;/h4H2,1-3H3,(H,6,7);/q;+1/p-1

InChI Key

GZRZCLQJGQOURA-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(N(C)C)[O-].[Na+]

Origin of Product

United States

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